3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide with 2-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazole ring and hydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide: A precursor in the synthesis of the target compound.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with different functional groups.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with a similar pyrazole core but different substituents
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide is unique due to its combination of a pyrazole ring with dimethyl and ethoxyphenyl substituents. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-16-8-6-5-7-14(16)11-18-21-17(22)10-9-15-12(2)19-20-13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
CNBUPHITVHZFCD-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CCC2=C(NN=C2C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCC2=C(NN=C2C)C |
Origin of Product |
United States |
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